3'-Amino-3'-deoxyadenosine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3'-amino-3'-deoxyadenosine has been achieved through multiple step processes starting from inexpensive D-xylose or directly from adenosine. An improved synthesis method reported a 12-step process from D-xylose yielding a 15% overall yield, highlighting the complex nature of synthesizing this nucleoside analog. Another method involves the conversion of adenosine to 3'-amino-3'-deoxyadenosine through reactions with triethyl orthoacetate and acetyl bromide, followed by subsequent steps to introduce the amino group at the 3' position (Okruszek et al., 1979); (Chen et al., 2011).

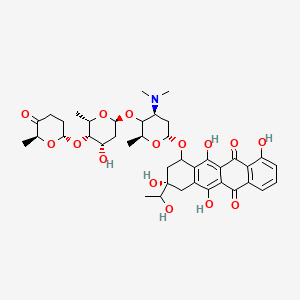

Molecular Structure Analysis

Detailed studies on the molecular structure of 3'-amino-3'-deoxyadenosine have provided insights into its conformational preferences. Nuclear magnetic resonance (NMR) studies have elucidated the solution conformation of this nucleoside, showing that it preferentially adopts certain conformations that are significant for its interaction with biological molecules (Plach et al., 1977).

Chemical Reactions and Properties

3'-Amino-3'-deoxyadenosine participates in various chemical reactions that underscore its reactivity and functional group transformations. Its amino group plays a crucial role in these reactions, including the formation of cyclic nucleotide analogs and the conjugation to other chemical entities to enhance its biological activity or for use as a chemical probe (Morr & Mengel, 1977).

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

3’-Amino-3’-deoxyadenosine has been observed to inhibit the mitosis of meristematic cells in the onion root. It was also discovered that intraperitoneal administration of the same filtrate increased the survival time of mice bearing Gardner lymphosarcoma .

Methods of Application or Experimental Procedures

The culture filtrate of Helminthosporium sp. was administered intraperitoneally .

Results or Outcomes

The results showed that the concentrate was carcinostatic against adenocarcinoma S 3 A, Gardner lymphosarcoma 6C3HED, Ehrlich Lettré (hyperdiploid) carcinoma and sarcoma 180 .

Ascitic Tumors of Mice

Specific Scientific Field

This application falls under the field of Oncology .

Summary of the Application

3’-Amino-3’-deoxyadenosine, isolated from Helminthosporium sp. no. 215, shows significant antitumor activity against S3A ascitic adenocarcinoma .

Methods of Application or Experimental Procedures

The compound was administered 24 hours after tumor implantation .

Results or Outcomes

In a group of mice treated with 72 µg/mouse, the first death occurred at 2½ months, whereas the median survival time of saline-treated control mice was 1 month (range, 22–34 days) .

Efficient Synthesis

Specific Scientific Field

This application falls under the field of Chemistry .

Summary of the Application

A novel method for efficient synthesis of 3’-amino-3’-deoxyadenosine from adenosine was developed .

Methods of Application or Experimental Procedures

Adenosine was reacted with triethyl orthoacetate .

Results or Outcomes

The method resulted in an efficient synthesis of 3’-amino-3’-deoxyadenosine .

Antiviral Activity

Specific Scientific Field

This application falls under the field of Virology .

Summary of the Application

Cordycepin (3’-deoxyadenosine) is a known natural adenosine analogue of fungal origin, which could also be synthetically produced. This bioactive phytochemical compound is characterized by several proven strong pharmacological actions that may effectively contribute to the comprehensive treatment of COVID-19, with the antiviral activities being the leading ones .

Methods of Application or Experimental Procedures

Cordycepin acts against the coronavirus in a time-dependent manner since it reaches its maximal potency against the SARS-CoV-2 particles within 36-48 hours of treatment .

Results or Outcomes

Cordycepin is able to potently inhibit the multiplication of the new resistant strains of SARS-CoV-2 with a very minute in vitro anti-SARS-CoV-2 EC50 of about 2 μM, edging over both remdesivir and its active metabolite GS-441524 .

DNA-dependent RNA Synthesis

Specific Scientific Field

This application falls under the field of Molecular Biology .

Summary of the Application

3’-Amino-3’-deoxyadenosine has been used in studies of DNA-dependent RNA synthesis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The results showed a close similarity in the action of the two inhibitors in an experiment in which DNA-dependent RNA synthesis was studied .

Derivatization

Specific Scientific Field

This application falls under the field of Chemistry .

Summary of the Application

A novel method for efficient synthesis of 3’-amino-3’-deoxyadenosine from adenosine was developed. The structure of 3’-amino-3’-deoxyadenosine is flexible and open for most types of derivatization .

Methods of Application or Experimental Procedures

Adenosine was reacted with triethyl orthoacetate and then acetyl bromide to afford 2’, 5’-0-acetyl-3’-bromo-3’-deoxyadenosine, which reacted with N-benzyl-4-nitrobenzenesulfonamide and then with thiophenol to yield 3’-(benzylamino)-3’-deoxy-adenosine .

Results or Outcomes

The method resulted in an efficient synthesis of 3’-amino-3’-deoxyadenosine .

Safety And Hazards

Propiedades

IUPAC Name |

(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDPUOKUEKVHIL-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-3'-deoxyadenosine | |

CAS RN |

2504-55-4 | |

| Record name | 3′-Amino-3′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Amino-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.